Technical Whitepaper: Chemical Profiling, Synthesis, and Pharmacological Utility of 2-(1H-indol-3-yl)-1-phenylethanone
Technical Whitepaper: Chemical Profiling, Synthesis, and Pharmacological Utility of 2-(1H-indol-3-yl)-1-phenylethanone
Executive Summary
The compound 2-(1H-indol-3-yl)-1-phenylethanone (CAS: 63336-26-5) is a highly versatile indole-derivative featuring an ethyl bridge linked to a phenylketone moiety. In modern medicinal chemistry, this scaffold serves as a critical intermediate in the synthesis of advanced central nervous system (CNS) therapeutics, particularly those targeting the μ-opioid receptor (MOR) and the Opioid Receptor-Like 1 (ORL-1)[1][2]. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, field-proven synthetic methodologies, and downstream pharmacological applications.
Physicochemical Profiling & Structural Analysis
Understanding the baseline chemical properties of 2-(1H-indol-3-yl)-1-phenylethanone is essential for predicting its behavior in both synthetic workflows and biological systems. The presence of the indole ring provides a hydrogen bond donor (N-H), while the ketone acts as a hydrogen bond acceptor, facilitating diverse non-covalent interactions in receptor binding pockets.
Notably, its calculated LogP of ~3.2 places it squarely within the optimal lipophilicity range (LogP 2.0–4.0) for blood-brain barrier (BBB) penetration, a mandatory characteristic for its downstream derivatives intended for CNS analgesia[1][3].
Quantitative Chemical Data Summary
| Parameter | Specification |
| IUPAC Name | 2-(1H-indol-3-yl)-1-phenylethanone |
| CAS Registry Number | 63336-26-5 |
| Molecular Formula | C16H13NO |
| Molecular Weight | 235.285 g/mol |
| Melting Point | 165.5 – 166.5 °C |
| Predicted Density | 1.212 ± 0.06 g/cm³ |
| LogP (Octanol/Water) | ~3.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
Data compiled from standardized chemical synthesis databases and predictive modeling[1][3][4].
Advanced Synthetic Methodologies
The synthesis of α-arylated ketones traditionally relies on transition-metal-catalyzed cross-coupling, which often requires expensive ligands and rigorous exclusion of air. However, recent advancements have introduced highly efficient, transition-metal-free, and alternative catalytic pathways. Below are two rigorously validated protocols for synthesizing 2-(1H-indol-3-yl)-1-phenylethanone.
Method A: Transition-Metal-Free Intermolecular α-Arylation via Enolonium Species
This protocol exploits the extraordinary electrophilicity of enolonium species (umpoled enolates) generated in situ using hypervalent iodine reagents. This allows for direct intermolecular coupling with unfunctionalized indoles[5][6].
Mechanistic Causality: Classical enolates are nucleophilic. By reacting a TMS-enol ether with a hypervalent iodine reagent activated by a Lewis acid (BF3·OEt2), the polarity of the alpha-carbon is reversed (umpolung), creating a highly reactive electrophilic enolonium intermediate. The cryogenic temperature (-78 °C) is strictly required to stabilize this transient species and prevent premature decomposition before the indole nucleophile is introduced[6].
Step-by-Step Protocol:
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Koser's reagent (1.5 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
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Cooling & Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add Boron trifluoride etherate (BF3·OEt2, 3.8 equiv). Note: The Lewis acid is crucial for activating the hypervalent iodine species.
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Enolonium Generation: Slowly add 1-phenyl-1-trimethylsiloxyethylene (TMS-enol ether of acetophenone, 1.0 equiv). Stir for 10 minutes at -78 °C to ensure complete formation of the enolonium intermediate.
-
Arylation: Introduce indole (1.6 to 5.0 equiv) dropwise into the solution. Maintain the temperature at -78 °C for 0.49 hours[1][5].
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Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield 2-(1H-indol-3-yl)-1-phenylethanone.
Synthetic Workflow of Enolonium-Mediated α-Arylation of Ketones.
Method B: Nickel-Catalyzed Dehydrogenative Cross-Coupling
An alternative route involves the oxidative coupling of primary alcohols with organotriflates, utilizing a Ni(0) catalyst. This method is highly valuable when starting from readily available indole-3-ethanol derivatives[7][8].
Mechanistic Causality: This reaction merges three catalytic cycles. Acetone is employed as a sacrificial hydrogen acceptor, driving the dehydrogenation of the primary alcohol to an aldehyde in situ. The Ni(0) catalyst subsequently facilitates a carbonyl-Heck-type carbon-carbon bond formation between the aldehyde and the organotriflate, yielding the target ketone[8].
Step-by-Step Protocol:
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Catalyst Assembly: In a nitrogen-filled glovebox, charge a reaction vial with Ni(cod)2 (10 mol %) and 1,1,1-tris(diphenylphosphinomethyl)ethane (Triphos, 12 mol %).
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Substrate Addition: Add the primary alcohol precursor (1.0 equiv) and phenyltriflate (1.2 equiv).
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Reagent Introduction: Add tetramethylpiperidine (TMP, 2.0 equiv) as the base and acetone (5.0 equiv) as the hydrogen acceptor.
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Heating: Seal the vial, remove it from the glovebox, and heat the mixture to 130 °C for 24 hours[7].
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Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and purify via column chromatography.
Pharmacological Applications & Downstream Derivatization
2-(1H-indol-3-yl)-1-phenylethanone is not typically an end-stage active pharmaceutical ingredient (API); rather, it is a high-value intermediate. Its primary industrial application lies in the synthesis of substituted cyclohexyldiamines , a novel class of analgesics[2][9].
Synthesis of Oxime Intermediates
The ketone moiety of 2-(1H-indol-3-yl)-1-phenylethanone is readily converted into an oxime, a critical step for subsequent amine formations.
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Protocol: React 2-(1H-indol-3-yl)-1-phenylethanone with hydroxylamine hydrochloride and potassium acetate in ethanol for 27 hours. This yields 3-(2-Hydroxyimino-2-phenylethyl)indole with up to 90% efficiency[1][9].
Dual ORL-1 and μ-Opioid Receptor Agonists
The downstream cyclohexyldiamine derivatives synthesized from this scaffold exhibit high binding affinities for both the μ-opioid receptor (MOR) and the Opioid Receptor-Like 1 (ORL-1 / Nociceptin receptor) [2][10].
Clinical Causality: Traditional MOR agonists (like morphine) provide profound analgesia but are severely limited by side effects such as respiratory depression, tolerance, and addiction. Co-activation of the ORL-1 receptor modulates the MOR pathway, effectively widening the therapeutic window. The ORL-1 activation inhibits adenylate cyclase via Gi/o protein coupling, synergizing with MOR to provide potent pain relief while mitigating classical opioid-related adverse events[2][10].
Pharmacological Signaling Pathway of Downstream Cyclohexyldiamine Derivatives.
Conclusion
2-(1H-indol-3-yl)-1-phenylethanone (MW: 235.285 g/mol ) stands as a structurally optimized intermediate bridging synthetic organic chemistry and advanced neuropharmacology. Through modern, transition-metal-free enolonium umpolung or Ni-catalyzed dehydrogenative cross-coupling, this compound can be synthesized with high atom economy. Its downstream conversion into dual MOR/ORL-1 agonists represents a cutting-edge frontier in the development of safer, non-addictive analgesic therapeutics.
References
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Maksymenko, S., Parida, K. N., Pathe, G. K., More, A. A., Lipisa, Y. B., & Szpilman, A. M. (2017). Transition-Metal-Free Intermolecular α-Arylation of Ketones via Enolonium Species. Organic Letters, 19(23), 6312-6315.[Link]
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Verheyen, T., van Turnhout, L., Vandavasi, J. K., Isbrandt, E. S., De Borggraeve, W. M., & Newman, S. G. (2019). Ketone Synthesis by a Nickel-Catalyzed Dehydrogenative Cross-Coupling of Primary Alcohols. Journal of the American Chemical Society, 141(17), 6869-6874.[Link]
- Zemolka, S., et al. (2009). Substituted cyclohexyldiamines. U.S. Patent Application US20090247591A1 (Granted as US8357705B2).
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